molecular formula C11H23NO4 B1681795 Sinbaglustat CAS No. 441061-33-2

Sinbaglustat

Cat. No.: B1681795
CAS No.: 441061-33-2
M. Wt: 233.30 g/mol
InChI Key: HCZQIIVHWYFIPW-UKKRHICBSA-N
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Description

Sinbaglustat, also known as ACT-519276, is a small molecule drug developed by Idorsia Ltd. It is a brain-penetrating inhibitor of glucosylceramide synthase and non-lysosomal glucosylceramidase. This compound is primarily being investigated as a potential treatment for lysosomal storage disorders, such as Tay-Sachs disease and GM2 gangliosidosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinbaglustat is an N-alkyl iminosugar, specifically (2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol. The synthesis involves the following steps:

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the alkylation and hydroxylation steps. The final product is purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Sinbaglustat undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sinbaglustat has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of glucosylceramide synthase and non-lysosomal glucosylceramidase.

    Biology: Investigated for its effects on glycosphingolipid metabolism and lysosomal function.

    Medicine: Potential therapeutic agent for lysosomal storage disorders, such as Tay-Sachs disease and GM2 gangliosidosis.

    Industry: Utilized in the development of new drugs targeting glycosphingolipid metabolism

Mechanism of Action

Sinbaglustat exerts its effects by inhibiting glucosylceramide synthase and non-lysosomal glucosylceramidase. These enzymes are involved in the synthesis and degradation of glycosphingolipids, respectively. By inhibiting these enzymes, this compound reduces the accumulation of glycosphingolipids in lysosomes, thereby alleviating the symptoms of lysosomal storage disorders .

Properties

CAS No.

441061-33-2

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

(2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol

InChI

InChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9-,10+,11+/m0/s1

InChI Key

HCZQIIVHWYFIPW-UKKRHICBSA-N

SMILES

CCCCCN1CC(C(C(C1CO)O)O)O

Isomeric SMILES

CCCCCN1C[C@@H]([C@H]([C@@H]([C@@H]1CO)O)O)O

Canonical SMILES

CCCCCN1CC(C(C(C1CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OGT-2378 ;  OGT2378;  OGT 2378;  sinbaglustat.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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